9-(2-Azidoethyl)-9H-purin-6-amine
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Overview
Description
9-(2-Azidoethyl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It features an azidoethyl group attached to the purine ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where the amino group of a purine derivative is converted to an azido group using a diazotransfer reagent such as imidazole-1-sulfonyl azide hydrochloride . The reaction is usually carried out in the presence of a base like sodium hydroxide in an organic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of 9-(2-Azidoethyl)-9H-purin-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(2-Azidoethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.
Reduction: Triphenylphosphine in solvents like tetrahydrofuran.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
9-(2-Azidoethyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation with biomolecules, facilitating the study of biological processes.
Materials Science: It can be incorporated into polymers and materials to impart unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 9-(2-Azidoethyl)-9H-purin-6-amine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The azido group can also participate in click chemistry reactions, enabling the formation of stable triazole linkages with other molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
9-(2-Azidoethyl)-9H-purin-6-amine is unique due to its purine backbone, which is a common structural motif in nucleic acids. This makes it particularly useful in medicinal chemistry and bioconjugation applications, where it can mimic or interact with biological molecules more effectively than other azidoethyl compounds.
Properties
CAS No. |
167780-62-3 |
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Molecular Formula |
C7H8N8 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
9-(2-azidoethyl)purin-6-amine |
InChI |
InChI=1S/C7H8N8/c8-6-5-7(11-3-10-6)15(4-12-5)2-1-13-14-9/h3-4H,1-2H2,(H2,8,10,11) |
InChI Key |
PNXSDXBXPQWNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCN=[N+]=[N-])N |
Origin of Product |
United States |
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